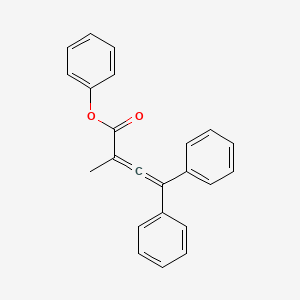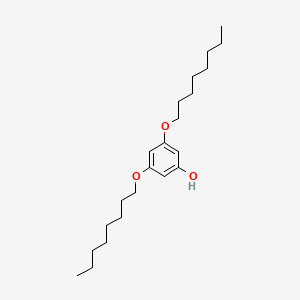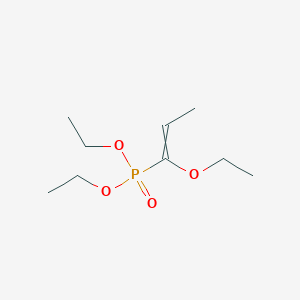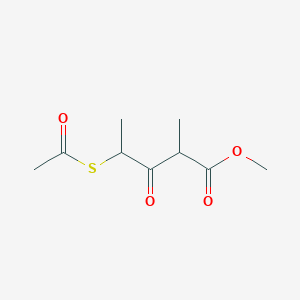
Methyl 4-acetylsulfanyl-2-methyl-3-oxopentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-acetylsulfanyl-2-methyl-3-oxopentanoate is an organic compound with a complex structure that includes functional groups such as esters, ketones, and thioethers
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-acetylsulfanyl-2-methyl-3-oxopentanoate typically involves multi-step organic reactions. One common method includes the esterification of 4-acetylsulfanyl-2-methyl-3-oxopentanoic acid with methanol in the presence of an acid catalyst. The reaction conditions often require refluxing the mixture to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of advanced catalysts and controlled reaction environments helps in scaling up the production while maintaining the quality of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-acetylsulfanyl-2-methyl-3-oxopentanoate undergoes various types of chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: The ketone group can be reduced to a secondary alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Secondary alcohols.
Substitution: Amides or esters, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 4-acetylsulfanyl-2-methyl-3-oxopentanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in drug design and development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 4-acetylsulfanyl-2-methyl-3-oxopentanoate involves its interaction with various molecular targets. The ester and ketone groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The thioether group can undergo oxidation, affecting the redox state of the compound and its reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 4-methyl-3-oxopentanoate: Similar ester and ketone groups but lacks the thioether group.
Ethyl 4-acetylsulfanyl-2-methyl-3-oxopentanoate: Similar structure but with an ethyl ester instead of a methyl ester.
Eigenschaften
CAS-Nummer |
95628-73-2 |
|---|---|
Molekularformel |
C9H14O4S |
Molekulargewicht |
218.27 g/mol |
IUPAC-Name |
methyl 4-acetylsulfanyl-2-methyl-3-oxopentanoate |
InChI |
InChI=1S/C9H14O4S/c1-5(9(12)13-4)8(11)6(2)14-7(3)10/h5-6H,1-4H3 |
InChI-Schlüssel |
QSYQSORGJBJALM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)C(C)SC(=O)C)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


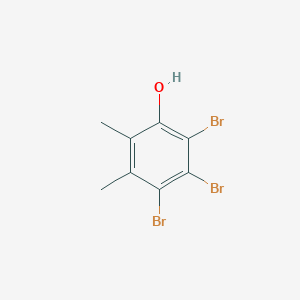
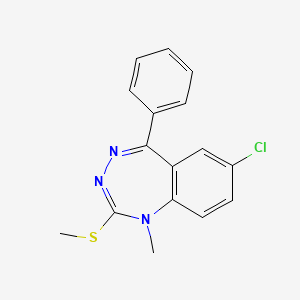
![1-amino-3-[(E)-[4-(diethylamino)phenyl]methylideneamino]urea](/img/structure/B14344452.png)
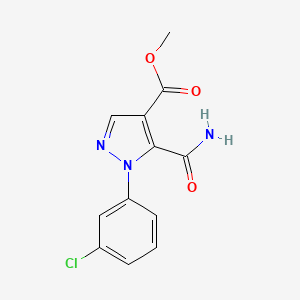
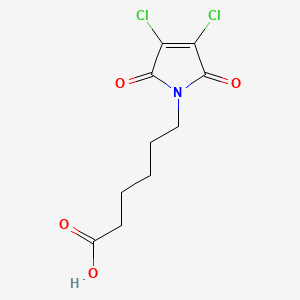

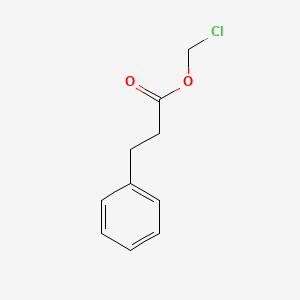
![2-hydroxy-N-[(4-methoxyphenyl)methyl]-5-methylbenzamide](/img/structure/B14344492.png)
![1-(4-Bromophenyl)-2-methyl-[1,3]thiazolo[3,2-a]quinazolin-5-one](/img/structure/B14344493.png)

![5-(Methylsulfanyl)-4H-thieno[3,2-b]pyrrole](/img/structure/B14344519.png)
